4-(3-Chloro-4-methylphenyl)-2-fluorobenzoic acid
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Overview
Description
The compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. It has a fluorine atom at the 2nd position and a 3-chloro-4-methylphenyl group at the 4th position of the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring substituted with a carboxylic acid group (-COOH), a fluorine atom, and a 3-chloro-4-methylphenyl group .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, benzoic acid derivatives are known to undergo reactions typical of carboxylic acids, such as esterification and amide formation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make it polar and capable of forming hydrogen bonds .Scientific Research Applications
Synthesis and Herbicidal Activity
One significant application of related compounds to 4-(3-Chloro-4-methylphenyl)-2-fluorobenzoic acid involves its utility in the synthesis of herbicidal agents. Liu Chang-chun (2006) synthesized 3-Chloro-4-fluorobenzoylthiourea by reacting 2-amino-4,6-dimethoxy pyrimidine with 3-chloro-4-fluorobenzoyl isosulfocyanic ester, prepared from 3-chloro-4-fluorobenzoic acid. This compound demonstrated good herbicidal activity, showcasing its potential in agricultural applications (Liu Chang-chun, 2006).
Antibacterial Agents
B. S. Holla, K. Bhat, and N. S. Shetty (2003) explored the synthesis of new fluorine-containing thiadiazolotriazinones as potential antibacterial agents, utilizing fluoroarenes including 4-fluorobenzoic acid. These compounds were screened for their antibacterial activities, with several showing promising results at low concentrations (B. S. Holla, K. Bhat, N. S. Shetty, 2003).
Organic Synthesis Intermediate
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-(3-chloro-4-methylphenyl)-2-fluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-8-2-3-9(6-12(8)15)10-4-5-11(14(17)18)13(16)7-10/h2-7H,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPWCMVOZDTVIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60690300 |
Source
|
Record name | 3'-Chloro-3-fluoro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261901-57-8 |
Source
|
Record name | 3'-Chloro-3-fluoro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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